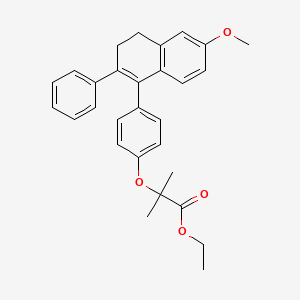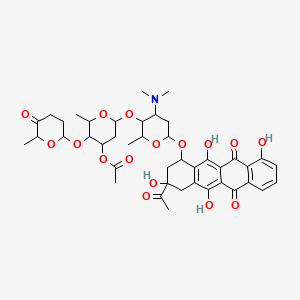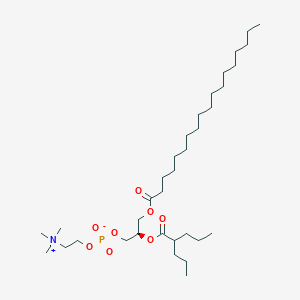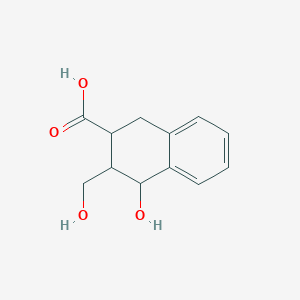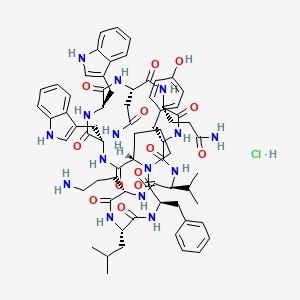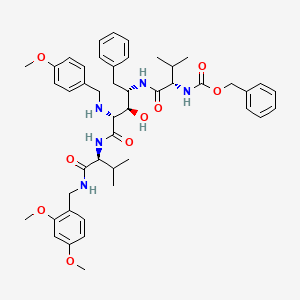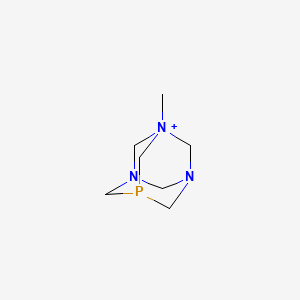
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is a heterocyclic compound that contains nitrogen and phosphorus atoms within its structure. This compound is known for its unique tricyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane can be synthesized through the reaction of 1,3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with hydrogen atoms added.
Substitution: Formation of substituted derivatives with different functional groups replacing the methyl group.
Applications De Recherche Scientifique
1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
1,3,5-Triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The parent compound without the methyl group.
1-Methyl-1,3,5-triaza-7-phosphaadamantan-1-ium iodide: A similar compound with a different counterion.
Uniqueness: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
53597-71-0 |
|---|---|
Formule moléculaire |
C7H15N3P+ |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
1-methyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H15N3P/c1-10-3-8-2-9(4-10)6-11(5-8)7-10/h2-7H2,1H3/q+1 |
Clé InChI |
QQPRAGOSBJBHPK-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CN3CN(C1)CP(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


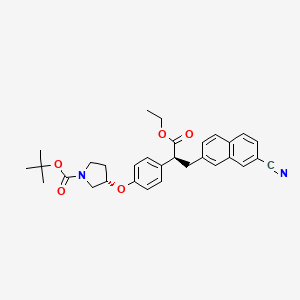
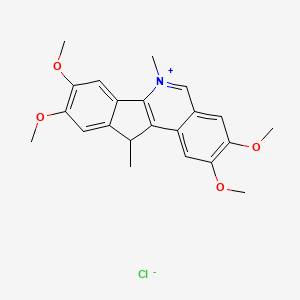
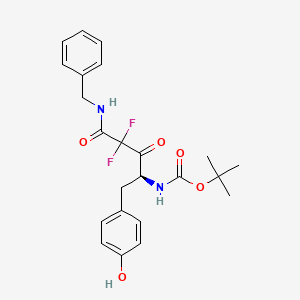
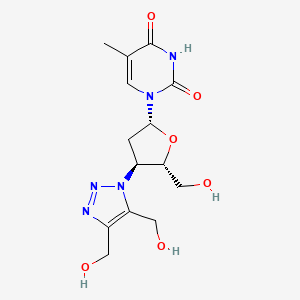



![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
